1-(4-(((2-Aminoethyl)thio)methyl)thiazol-2-yl)guanidine
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Overview
Description
1-(4-(((2-Aminoethyl)thio)methyl)thiazol-2-yl)guanidine is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 1-(4-(((2-Aminoethyl)thio)methyl)thiazol-2-yl)guanidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(4-(((2-Aminoethyl)thio)methyl)thiazol-2-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(((2-Aminoethyl)thio)methyl)thiazol-2-yl)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: The compound can be used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(((2-Aminoethyl)thio)methyl)thiazol-2-yl)guanidine involves its interaction with specific molecular targets. Thiazole compounds often exert their effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-(4-(((2-Aminoethyl)thio)methyl)thiazol-2-yl)guanidine include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug. What sets this compound apart is its unique structure, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
2-[4-(2-aminoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5S2/c8-1-2-13-3-5-4-14-7(11-5)12-6(9)10/h4H,1-3,8H2,(H4,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFINSZHXZPNADJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400613 |
Source
|
Record name | 2-[4-(2-aminoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71916-66-0 |
Source
|
Record name | 2-[4-(2-aminoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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